4-Hydroxypiperidine-1-carbonitrile

Descripción general

Descripción

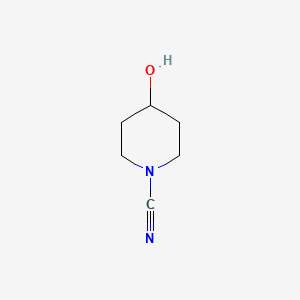

4-Hydroxypiperidine-1-carbonitrile is an organic compound with the molecular formula C6H10N2O It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and a nitrile group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxypiperidine-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine hydrochloride with cyanogen bromide in the presence of sodium carbonate. The reaction is typically carried out in a dichloromethane-water mixture at 0°C for about an hour . Another method involves the use of zinc chloride in diethyl ether and ethyl acetate, where N-hydroxy-isobutyramidine reacts with this compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar laboratory procedures, scaled up to meet industrial demands. The choice of reagents and conditions may vary to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxypiperidine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of 4-piperidone derivatives.

Reduction: Formation of 4-aminopiperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

4-Hydroxypiperidine-1-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: Research indicates potential antitumor activity when incorporated into pyrimidine derivatives.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-hydroxypiperidine-1-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways. For instance, when incorporated into pyrimidine derivatives, it has shown to induce apoptosis and cell cycle arrest in cancer cells .

Comparación Con Compuestos Similares

4-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain reactions.

3-Hydroxypiperidine: Differently positioned hydroxyl group, leading to different chemical behavior.

N-Methyl-4-piperidinol: Contains a methyl group, altering its reactivity and applications.

Uniqueness: 4-Hydroxypiperidine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical transformations and applications in research and industry.

Actividad Biológica

4-Hydroxypiperidine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known by its CAS number 51075-37-7, features a piperidine ring with a hydroxyl group and a carbonitrile functional group. Its molecular formula is C₅H₈N₂O, with a molecular weight of approximately 112.13 g/mol. The presence of the hydroxyl and nitrile groups is crucial for its biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, facilitating binding to active sites on proteins. The nitrile group may also participate in interactions that stabilize the compound's conformation for optimal activity.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that derivatives of 4-hydroxypiperidine exhibit antimicrobial properties against various bacterial strains. For instance, certain analogs demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria.

- Analgesic Properties : As indicated in patent literature, derivatives of 4-hydroxypiperidine are being explored as intermediates for morphine-like analgesics, suggesting potential pain-relieving properties .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, indicating varying degrees of efficacy depending on structural modifications .

Case Studies

- In Vivo Studies : A study investigated the locomotor activity induced by 4-hydroxypiperidine derivatives in animal models, revealing stimulant effects that could be linked to dopamine transporter interactions .

- Enzyme Inhibition : Research has focused on the compound's ability to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression. Specific derivatives showed promising IC50 values against various HDAC isoforms .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyethyl)-4-piperidone | Piperidine ring with hydroxyethyl group | Analgesic formulations |

| 4-Hydroxypiperidine | Simple piperidine derivative | Precursor for various pharmaceuticals |

| N-Cyclopropylmethylpiperidine | Piperidine ring with cyclopropyl | Neuropharmacological potential |

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with piperidin-4-ol and cyanoacetic acid.

- Reaction Conditions : Common reaction conditions include heating in solvents like dimethylformamide (DMF) under an inert atmosphere.

- Yield : Various synthetic routes have reported yields ranging from 52% to 73% depending on the specific conditions used .

Propiedades

IUPAC Name |

4-hydroxypiperidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBQHNZSOOLCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619661 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51075-37-7 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.